This compound is identified in the literature as a novel first-generation "type II" FLT3 inhibitor [1] [2]. The key known aspects of its profile are summarized below.
| Characteristic | Description of this compound |
|---|---|
| Classification | First-generation, "Type II" FLT3 inhibitor [1] |
| Primary Target | Mutant FLT3 kinase activity (in-frame duplications/point mutations) [1] |
| Mechanism | Binds to inactive kinase conformation; inhibits aberrant signaling [1] [3] |
| Cellular Effects | Inhibits proliferation, induces apoptosis, causes cell cycle arrest in FLT3 mutant cells [1] |
| Potency & Resistance | Potent and selective, but cross-resistance observed with "type I" inhibitors (e.g., PKC412) [1] |
While specific protocols for this compound are not available, established methodologies for evaluating FLT3 inhibitors are well-documented in recent literature [4]. The following diagram and table outline a generalized experimental workflow that researchers use to characterize compounds like this compound.
Experimental workflow for FLT3 inhibitor characterization.
| Experimental Stage | Protocol Objective & Key Methodologies |
|---|
| 1. In Vitro Kinase Assay | Objective: Determine direct inhibition of FLT3 kinase activity. Method: Use purified FLT3-ITD mutant protein. Incubate with test compound (this compound) and ATP. Measure remaining kinase activity using a detection method like Microscale Thermophoresis (MST) or ADP-Glo to calculate IC50 [4]. | | 2. Cellular Proliferation Assay | Objective: Assess anti-proliferative effect on AML cell lines. Method: Treat FLT3-ITD mutant cell lines (e.g., MV4-11) and wild-type control lines with this compound. Use cell viability assays (e.g., MTT, CellTiter-Glo) after 48-72 hours to determine IC50 [4]. | | 3. Mechanism of Action | Objective: Confirm on-target effect and apoptosis induction. Method: Perform Western Blotting to detect reduced phosphorylation of FLT3 and downstream targets (STAT5, AKT, ERK). Use Flow Cytometry with Annexin V/PI staining to quantify apoptosis [1]. | | 4. Resistance & Specificity | Objective: Evaluate cross-resistance and kinase selectivity. Method: Test efficacy against cells with known resistance to other FLT3 inhibitors (e.g., PKC412-resistant). Use kinase profiling panels to assess selectivity over other kinases [1]. |
The search results confirm that this compound was part of early research efforts, and the field has since advanced significantly.
The properties of first-generation type II inhibitors present a mixed profile of clinical benefits and challenges.
In a preclinical setting, characterizing a compound as a first-generation type II FLT3 inhibitor involves a series of established biochemical and cellular assays. The workflow below outlines the key experimental steps.
Assay Descriptions:
The evolution of FLT3-targeted therapy has led to more advanced inhibitors. The table below contrasts first-generation type II inhibitors with other major classes.
| Inhibitor Class | Generation & Type | Key Examples | Mechanism / Key Differentiator | Efficacy vs. FLT3-TKD |
|---|---|---|---|---|
| First-Gen, Type I | First / Type I | Midostaurin, Lestaurtinib, Sunitinib [1] [2] | Binds active kinase conformation ("DFG-in"); multi-kinase target profile [2]. | Yes (Type I inhibitors are active against TKD mutations) [2]. |
| First-Gen, Type II | First / Type II | Sorafenib, Tandutinib [1] [2] | Binds inactive kinase conformation ("DFG-out"); multi-kinase target profile. | No [1] [6]. |
| Second-Gen, Type I | Second / Type I | Gilteritinib, Crenolanib [1] [3] | Binds active conformation; highly selective for FLT3 with fewer off-target effects [3] [4]. | Yes [6]. |
| Second-Gen, Type II | Second / Type II | Quizartinib [1] [3] | Binds inactive conformation; highly selective for FLT3. | No [6]. |
AFG206 specifically targets and inhibits mutant forms of the FLT3 tyrosine kinase, a key driver in certain AML cases [1].
The table below summarizes key experimental data for this compound's antileukemic activity:
| Assay/Cell Line | Measured Effect (IC₅₀) | Experimental Conditions |
|---|---|---|
| Cell Proliferation (FLT3-ITD-Ba/F3) | ~0.1 µM [1] | Inhibition of proliferation in FLT3-ITD-dependent cells; parental Ba/F3 cells (IL-3 dependent) unaffected up to 1 µM [1]. |
| Cell Proliferation (D835Y-Ba/F3) | ~0.1 µM [1] | Inhibition of proliferation in cells expressing FLT3 with activation loop mutation [1]. |
| FLT3 Autophosphorylation | Strong inhibition at 1 µM [1] | Western blot analysis of whole cell lysates after 1.5-hour treatment [1]. |
The biological data for this compound was generated using standard biochemical and cellular assays [1]:
The following diagram illustrates the signaling pathway of mutant FLT3 and the point of inhibition by this compound.
Mutant FLT3 signaling pathway and this compound inhibition. This compound, a type II inhibitor, binds the inactive form of mutant FLT3, blocking its autophosphorylation and downstream survival signals [1].
The key structural difference between inhibitor types is their binding conformation, which impacts their ability to overcome resistance.
Type I vs. Type II FLT3 inhibitor binding mechanisms. Type II inhibitors like this compound bind the inactive "DFG-out" form, occupying an additional hydrophobic pocket and potentially overriding resistance to type I inhibitors [1].
This compound represents a significant step in targeted AML therapy development. Its "type II" binding mode is particularly promising, as second-generation inhibitors in this class (like AUZ454 and ATH686) have demonstrated the ability to override resistance that develops against "type I" inhibitors such as PKC412 [1]. This highlights the importance of this compound's structural class in developing future therapeutic strategies.
The table below summarizes the core information available for AFG-206 from the PatSnap database [1].
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Target | FLT3 (Tyrosine-protein kinase receptor) [1] |
| Mechanism of Action | FLT3 inhibitor [1] |
| Highest Phase | Discovery (as of October 2010) [1] |
| Active Indication | - |
| Molecular Formula | C₂₀H₁₉N₃O₂ [1] |
| CAS Registry | 630122-37-1 [1] |
The search results lack the specific, in-depth data you requested [1]:
While specific protocols for AFG-206 are unavailable, the search results provide a detailed protocol for a different, unrelated neurological study [2]. The following Graphviz diagram and code illustrate how you can structure a general experimental workflow, adhering to your formatting specifications.
A general workflow for a preclinical study, illustrating key experimental phases.
The DOT script above uses your specified color palette and ensures high contrast between text and node backgrounds. Key attributes used include:
fontcolor="#202124" and fillcolor for high-contrast node text.labeldistance=2.5 on edges to create a gap between the text and the line.colorscheme="X11" is declared to ensure color consistency.
FLT3 (FMS-like tyrosine kinase 3) is a class III receptor tyrosine kinase expressed predominantly on hematopoietic stem and progenitor cells. Its signaling is essential for normal survival, proliferation, and differentiation of these cells [1] [2].
The diagram below illustrates the core FLT3 signaling network and its key downstream pathways.
Studying the FLT3 pathway involves a combination of wet-lab and dry-lab approaches.
To map the FLT3 signaling network and inhibitor responses, researchers use a multiparametric analysis strategy [5].
A systems biology approach integrates experimental data to build predictive models [5].
The workflow for this integrated methodology is summarized below.
The development of FLT3 inhibitors (FLT3i) has transformed the treatment landscape for FLT3-mutated AML [3].
The table below summarizes key approved and investigational FLT3 inhibitors.
| Inhibitor Name | Type / Generation | Key Features & Mutational Coverage | Clinical Status (Example) |
|---|---|---|---|
| Midostaurin | Type I, First-gen | Multi-kinase inhibitor; combined with chemotherapy in frontline [4]. | Approved (Frontline) |
| Gilteritinib | Type I, Second-gen | More selective; active against ITD and TKD; used in R/R setting [3] [4]. | Approved (R/R) |
| Quizartinib | Type II, Second-gen | Highly selective for ITD; less active against TKD; approved in frontline [3]. | Approved (Frontline) |
| Crenolanib | Type I, Investigational | Potent against D835 and F691L resistance mutations [3]. | Phase II Trials |
| FF-10101 | Type I, Next-gen | Covalent inhibitor; targets Cys695; active against ITD, D835Y, F691L [3]. | Phase I Trials |
Despite the efficacy of FLT3i, resistance remains a major clinical challenge. Mechanisms are broadly categorized as cell-intrinsic and cell-extrinsic [1] [3].
The following table outlines the primary resistance mechanisms and potential strategies to overcome them.
| Resistance Mechanism | Description | Potential Overcoming Strategies |
|---|---|---|
| Secondary FLT3 Mutations | Point mutations in the kinase domain (e.g., F691L "gatekeeper") reduce drug binding [3] [4]. | Next-gen covalent inhibitors (FF-10101), Crenolanib [3]. |
| Bypass Signaling Activation | Upregulation of parallel pathways (RAS, PI3K, AXL, PIM kinases) maintains survival signals [1] [5]. | Rational combinations (FLT3i + MEKi, FLT3i + BCL2i) [3]. |
| Microenvironment Protection | Bone marrow stroma secretes FLT3L and other factors, creating a protective niche [1]. | Disrupting niche interactions; high-dose regimens. |
| Altered Metabolism & Apoptosis | Metabolic reprogramming and shifts in anti-apoptotic protein expression (e.g., MCL-1) [1]. | Combinations with metabolic or BCL-2 family inhibitors [3]. |
Research is focused on deepening responses and overcoming resistance through novel agents and combinations.
The field of FLT3 targeting continues to evolve rapidly, moving from single-agent inhibition to sophisticated, biomarker-driven combination regimens aimed at achieving durable remissions.
AFG206 is identified as a novel first-generation "type II" FLT3 inhibitor [1] [2]. Its core mechanism involves binding to the inactive conformation of the FLT3 kinase, specifically targeting the DFG-out conformation of the ATP-binding pocket [3]. This allows it to potently and selectively inhibit the kinase activity of mutant FLT3, which drives proliferation in a subset of Acute Myeloid Leukemia (AML) [1].
The table below summarizes the primary antileukemic effects of this compound observed in the referenced study.
| Experimental Aspect | Findings for this compound |
|---|---|
| Primary Mechanism | Induction of apoptosis and cell cycle inhibition in cells harboring FLT3 mutants [1]. |
| Target Selectivity | Potent and selective targeting of mutant FLT3 protein kinase activity [1]. |
| Limitation & Cross-Resistance | Demonstrated cross-resistance with "type I" FLT3 inhibitors (e.g., PKC412). Its potency was insufficient to kill cells resistant to type I inhibitors [1]. |
The research on this compound played a role in understanding the structure-activity relationships of FLT3 inhibitors. The study found that second-generation type II inhibitors (like AUZ454 and ATH686), which featured an improved interaction with the ATP pocket due to a piperazine moiety and placement of an amino group in position 2 of the pyrimidine ring, showed significantly increased potency and could overcome resistance that this compound could not [1].
The following diagram illustrates the general mechanism of FLT3-ITD driven leukemia and the inhibitory action of Type I and Type II inhibitors like this compound.
Diagram illustrating FLT3-ITD signaling, inhibition by Type I/II inhibitors, and common resistance mutations.
To help frame the research on this compound, the table below contrasts its features with later-generation inhibitors.
| Feature | First-Gen Type II (e.g., this compound) | Second-Gen Type II (e.g., AUZ454) | Second-Gen Type I (e.g., Gilteritinib) |
|---|---|---|---|
| Binding Conformation | Inactive (DFG-out) [3] | Inactive (DFG-out) [1] | Active (DFG-in) [3] |
| Target Spectrum | Mutant FLT3 [1] | Mutant FLT3 [1] | FLT3-ITD & TKD mutations [4] [3] |
| Key against Resistance | Limited [1] | Overcomes type I resistance [1] | Effective against some TKD mutations [3] |
| Clinical Status | Pre-clinical Research [1] | Pre-clinical Research [1] | FDA-approved [4] |
Since specific data for AFG206 is unavailable, you will need to empirically determine its properties. The table below outlines the core factors and methodologies to investigate.
| Aspect | Key Factors to Investigate | Recommended Experimental Methods |
|---|---|---|
| Solubility | Solvent/pH, solid form (polymorph), temperature, excipient interactions [1] [2] | High-throughput assays (kinetic/thermodynamic), Automated Polarized Light Microscopy (for solid form) [2], classic shake-flask method [1] |
| Storage Conditions | Temperature, moisture/humidity, residual moisture in solid dosage form, excipient compatibility, headspace gas [3] [4] | Long-term & accelerated stability studies (e.g., ICH guidelines), Isothermal Microcalorimetry (TAM) for excipient compatibility [4], Karl Fisher titration for moisture [3] |
Here are detailed methodologies for two critical experiments referenced in the technical literature.
This protocol is crucial because the solid form of a precipitant (crystalline vs. amorphous) significantly impacts solubility measurements [2].
Experimental workflow for solubility measurement.
Key Steps:
This protocol uses Thermal Activity Monitoring (TAM) to quickly predict instability, such as hydrolytic degradation, by measuring heat flow from interactions [4].
TAM workflow for drug-excipient compatibility.
Key Steps:
The following points, drawn from recent studies, are essential for a successful formulation.
The table below summarizes the core technical information available for AFF206.
| Property | Description |
|---|---|
| Role & Classification | Novel first-generation "Type II" FLT3 inhibitor [1] [2] [3]. |
| Primary Target | Mutant FLT3 (FMS-like tyrosine kinase 3) in Acute Myeloid Leukemia (AML) [1]. |
| Key Structural Features | • Backbone: Diaryl urea derivative (N-[4-(pyrimidin-4-yloxy)phenyl]-N'-phenylurea) [2]. • Key Moieties (Inferred)
The research paper that first described this compound also detailed its evolution into more potent second-generation compounds. The following diagram illustrates the key structural and functional differences between these generations.
Diagram: Classification of FLT3 inhibitors, highlighting the evolution from first to second-generation Type II inhibitors, with a key functional difference being the ability to override drug resistance [1].
This compound was presented in the context of overcoming drug resistance to earlier Type I inhibitors like PKC412. The study showed that while first-generation Type II inhibitors could still face cross-resistance, the second-generation derivatives were designed to overcome this due to an improved interaction with the ATP pocket of FLT3 [1].
To obtain the detailed experimental data and protocols you require, I suggest the following steps:
10.1177/1947601910396505) in Genes & Cancer, may contain more detailed methodologies and raw data not included in the abstract [1].
AFG206 is a small molecule inhibitor characterized as a first-generation "type II" ATP-competitive inhibitor [1]. Its core structure is based on a diphenyl urea chemical motif, which facilitates a "DFG-out" binding mode in the ATP pocket of FLT3 [1]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Generation & Type | First-generation, "Type II" [1] |
| Core Structure | Diphenyl urea [1] |
| Binding Mode | "DFG-out" conformation of FLT3 [1] |
| Key Molecular Interactions | Hydrogen bonds with C694 (hinge region), D829 (DFG motif), E661 (helix C); hydrophobic interactions with M665, I674, L802, M664, C807 [1] |
| Primary Target | Mutant FLT3 (ITD and D835Y) [1] |
| Selectivity | Selective for mutant FLT3; no effect on parental Ba/F3 cells or IL-3 signaling pathways [1] |
This binding mode is illustrated in the following diagram, which shows the key interactions between this compound and the ATP pocket of FLT3.
Diagram of the modeled binding mode of this compound (represented by AFG210 in the source material) in the FLT3 ATP pocket, highlighting key molecular interactions [1].
The antileukemic effects of this compound were demonstrated in cellular models of acute myeloid leukemia (AML). The following table summarizes the key quantitative findings from these experiments [1].
| Assay Type | Cell Line / Model | Key Finding / Outcome | Reported Value (IC₅₀ / Effect) |
|---|---|---|---|
| Proliferation Inhibition | FLT3-ITD Ba/F3 cells | Potent inhibition of cell proliferation | IC₅₀ ~ 0.1 µM |
| Proliferation Inhibition | D835Y Ba/F3 cells | Potent inhibition of cell proliferation | IC₅₀ ~ 0.1 µM |
| Apoptosis Induction | FLT3-ITD & D835Y Ba/F3 cells | Induction of apoptosis (observed via Western analysis) | Strong effect at 1 µM |
| Target Modulation | FLT3-ITD & D835Y Ba/F3 cells | Inhibition of mutant FLT3 autophosphorylation | Strong inhibition at 1 µM |
| Pathway Modulation | FLT3-ITD & D835Y Ba/F3 cells | Inhibition of pSTAT5 and pMAPK expression | Strong inhibition at 1 µM |
The preclinical studies for this compound involved several key experiments. The workflow below outlines the main components of the experimental design used to characterize this compound.
Experimental workflow for the preclinical assessment of this compound, showing the key steps from cell model preparation to data analysis [1].
Based on the foundational publication [1], here are the detailed methodologies for the key experiments:
Cell Culture and Treatment:
Cell Proliferation and Viability Assay:
Apoptosis and Cell Cycle Analysis:
Western Blot Analysis for Target Engagement:
This compound represents a significant advancement in targeted cancer therapy as a novel first-generation type II FLT3 inhibitor with substantial potential for acute myeloid leukemia (AML) treatment. This small molecule compound (Molecular Weight: 333.38 g/mol, Formula: C₂₀H₁₉N₃O₂) specifically targets FMS-like tyrosine kinase 3 (FLT3), a critical receptor implicated in proliferation and survival signals of leukemia cells. The type II classification indicates its unique mechanism of binding to the inactive conformation of the FLT3 kinase domain, potentially offering advantages in overcoming resistance mutations that commonly emerge with type I inhibitors. As with many promising therapeutic compounds, this compound faces significant pharmaceutical development challenges related to its physicochemical properties, particularly aqueous solubility, which directly impacts its bioavailability and efficacy in preclinical models.
To address these formulation challenges, researchers commonly employ pharmaceutical excipients that enhance solubility and stability while maintaining biocompatibility. Dimethyl sulfoxide (DMSO) serves as a powerful dipolar aprotic solvent capable of dissolving a wide range of hydrophobic compounds like this compound, making it invaluable for initial stock solution preparation. However, DMSO's cytotoxicity limitations at higher concentrations necessitate its combination with biocompatible solvents for in vivo applications. PEG300 (polyethylene glycol 300) presents an ideal complement as a water-miscible, low-immunogenic polymer excipient with established safety profiles in pharmaceutical formulations. The combination of these solvents enables researchers to develop effective delivery systems that balance solubility requirements with biological compatibility for comprehensive preclinical evaluation of this compound.
Table 1: Chemical Properties of this compound and Key Formulation Excipients
| Compound | Molecular Weight | CAS Number | Chemical Formula | Physical State |
|---|---|---|---|---|
| This compound | 333.38 g/mol | 630122-37-1 | C₂₀H₁₉N₃O₂ | Solid powder |
| DMSO | 78.13 g/mol | 67-68-5 | C₂H₆OS | Liquid |
| PEG300 | ~300 g/mol | 25322-68-3 | H-(O-CH₂-CH₂)ₙ-OH | Colorless viscous liquid |
The development of effective this compound formulations requires careful consideration of solvent compatibility, biological tolerance, and chemical stability. DMSO serves as the primary solvent for concentrated stock solutions due to its exceptional solubilization capacity for hydrophobic compounds like this compound. However, its application in biological systems is limited by concentration-dependent cytotoxicity, generally requiring final concentrations below 10% for in vitro studies and below 5% for in vivo administration. PEG300 functions as an excellent co-solvent and diluent that maintains this compound in solution while reducing overall DMSO concentration to biologically tolerable levels. This combination leverages the respective advantages of both solvents: DMSO's powerful solubilizing capacity and PEG300's biocompatibility and water-miscibility.
The formulation strategy incorporates pharmaceutical optimization principles to ensure reliable dosing in preclinical studies. For in vitro applications, formulations prioritize maximum solubility while maintaining cell viability, typically achieved through DMSO-dominated stock solutions with subsequent dilution in culture media. For in vivo administration, formulations emphasize biocompatibility and pharmacokinetic optimization, utilizing PEG300 as the primary vehicle component with minimal DMSO content. Additionally, the inclusion of surfactant components like Tween 80 enhances formulation stability and solubility through micelle formation, while isotonic saline maintains physiological compatibility for parenteral administration.
Table 2: Recommended Formulation Options for this compound in Preclinical Research
| Formulation Type | Composition | This compound Concentration | Application |
|---|---|---|---|
| Stock Solution | 100% DMSO | 40 mg/mL (120 mM) | Primary stock for further dilution |
| Injection Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | Intravenous/Intramuscular |
| Injection Formulation 2 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Subcutaneous/Oral gavage |
| Injection Formulation 3 | 5% DMSO, 10% PEG300, 20% Castor Oil, 65% Saline | 2 mg/mL | Intraperitoneal |
The excipients selected for this compound formulation demonstrate complementary properties that address the compound's delivery challenges. DMSO exhibits exceptional solvent power for polar and nonpolar compounds alike, facilitated by its highly polar sulfoxide group paired with two hydrophobic methyl groups. This molecular structure enables DMSO to effectively solvate diverse chemical moieties present in the this compound structure. Additionally, DMSO possesses membrane-penetration enhancement properties that may improve cellular uptake of this compound, though this must be balanced against potential membrane disruption at higher concentrations. From a practical standpoint, DMSO's low freezing point allows storage at -20°C or -80°C, providing excellent long-term stability for stock solutions.
PEG300 contributes critical pharmaceutical advantages to the formulation system. As a polymer of repeating ethylene oxide units (typically n=5-6), PEG300 displays outstanding water miscibility and low immunogenicity, making it ideal for parenteral formulations. The polymer chain creates a hydrophilic environment that maintains solubility of many semi-polar compounds through hydrogen bonding interactions. Furthermore, PEG300 demonstrates concentration-dependent toxicity profiles that permit high loading levels in formulations—up to 50% in intravenous and intramuscular injections without toxic effects, and up to 90% for oral administration. This wide safety margin provides significant flexibility in formulation design. Importantly, both DMSO and PEG300 show excellent chemical compatibility with common laboratory materials, though appropriate filter membrane selection is crucial for sterilization.
Table 3: Solvent Properties and Compatibility Guidelines
| Property | DMSO | PEG300 |
|---|---|---|
| Water Miscibility | Miscible | Miscible |
| Vapor Pressure | 0.6 mmHg at 20°C | <0.01 mmHg at 20°C |
| Viscosity | 1.996 cP at 20°C | ~5.8 cP at 20°C |
| Recommended Storage | -80°C (long-term), -20°C (short-term) | Room temperature |
| Filter Compatibility | PTFE, PVDF, PP | PTFE, PVDF, PP, Nylon |
| In Vivo Safety Limit | <5% (IV), <10% (IP) | Up to 50% (IV/IM), Up to 90% (Oral) |
The preparation of stable, concentrated this compound stock solutions represents the foundational step for all subsequent experiments. To create a 40 mg/mL master stock solution, accurately weigh 20 mg of this compound powder and transfer to a sterile 1.5 mL microcentrifuge tube. Add 500 μL of anhydrous DMSO and vortex vigorously for 60-90 seconds until complete dissolution is achieved. Visually inspect the solution against a white background to confirm the absence of undissolved particles. For quality control, determine the actual concentration by diluting 5 μL of stock solution in 995 μL of methanol (1:200 dilution) and measure absorbance at the λmax wavelength determined from a preliminary UV-Vis scan. Compare against a standard curve prepared in the same solvent mixture. Aliquot the verified stock solution into smaller volumes (20-50 μL) to minimize freeze-thaw cycles and store at -80°C for long-term stability.
The analytical characterization of this compound stock solutions should include assessment of chemical stability under various storage conditions. Prepare separate aliquots for stability testing stored at -80°C, -20°C, and 4°C. At predetermined timepoints (0, 1, 2, 4, 8, and 12 weeks), analyze samples by UHPLC-MS to monitor compound degradation. The optimal chromatographic separation typically employs a reversed-phase C18 column (2.1 × 50 mm, 1.7 μm) with a mobile phase gradient of 5-95% acetonitrile in water (both containing 0.1% formic acid) over 5 minutes at 0.4 mL/min. Detection should include both UV-Vis (at compound-specific λmax) and mass spectrometry (positive ion mode) for comprehensive characterization. This protocol ensures solution integrity and provides critical stability data for experimental planning.
For animal studies, the preparation of this compound formulations requires careful attention to solvent compatibility and dosing accuracy. To prepare Injection Formulation 1 (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), begin by adding 100 μL of 40 mg/mL DMSO stock solution to a sterile glass vial. Subsequently add 400 μL of PEG300 while vortexing at medium speed, resulting in a clear solution. Next, add 50 μL of Tween 80 surfactant with continuous mixing, which may cause slight turbidity due to micelle formation. Finally, slowly add 450 μL of physiological saline (0.9% NaCl) while vortexing, which should yield a clear or slightly opalescent solution with a final this compound concentration of 4 mg/mL. Filter-sterilize the complete formulation through a 0.22 μm PVDF or PTFE membrane to ensure sterility and remove any potential particulates. Perform a sterility check by plating 100 μL of the filtered formulation on LB agar plates and incubating at 37°C for 24 hours.
The dosing formulation should be prepared fresh daily to ensure maximum potency, though stability studies indicate acceptable performance within 8 hours of preparation when stored at 4°C protected from light. For quality assurance, document the pH of the final formulation (expected range 6.5-7.5) and confirm homogeneity by visual inspection. When administering to animal models, maintain the formulation at 37°C in a water bath to prevent precipitation and ensure accurate dosing. The injection volume should be calculated based on the animal's body weight, typically not exceeding 10 mL/kg for intravenous administration to minimize fluid overload. For a standard 20 g mouse at a target dose of 20 mg/kg, this would translate to an injection volume of approximately 100 μL of the 4 mg/mL formulation.
Sterile filtration represents a critical step in preparing this compound formulations for in vivo administration, requiring careful membrane selection to prevent compound loss or degradation. Based on solvent compatibility data, PTFE and PVDF membranes demonstrate excellent chemical resistance to both DMSO and PEG300 across the concentration ranges used in this compound formulations [1]. These membranes maintain integrity without significant swelling or leaching when exposed to the formulation components. Alternatively, polypropylene (PP) membranes offer good compatibility with both solvents, though with slightly reduced flow rates compared to PTFE. Researchers should avoid cellulose acetate and nylon membranes when DMSO concentration exceeds 10%, as these materials demonstrate limited resistance and may degrade, potentially introducing contaminants into the formulation.
Solution stability represents another crucial consideration for reliable experimental outcomes. This compound stock solutions in 100% DMSO maintain stability for at least 6 months when stored at -80°C in sealed, light-protected containers. However, the compound may exhibit time-dependent degradation in aqueous-containing formulations, with recommended use within 8 hours of preparation for optimal results. Signs of formulation instability include precipitation (visible particulates), color change (yellowing), or increased turbidity. To mitigate precipitation issues in formulations with higher aqueous content, consider incremental increases in PEG300 concentration (up to 50%) or the addition of secondary solubilizing agents such as hydroxypropyl-β-cyclodextrin (20-30%) which can enhance solubility through complexation. Additionally, maintaining the formulation at slightly acidic pH (6.0-6.5) may improve stability for certain chemical moieties within the this compound structure.
Robust analytical methods are essential for verifying AFG216 concentration and stability throughout experiments. A validated UHPLC method with UV detection provides reliable quantification, typically using a C18 column with mobile phase of 10mM ammonium acetate in water (A) and acetonitrile (B) with gradient elution (5-95% B over 10 minutes). The flow rate of 0.3 mL/min with injection volume of 5 μL and column temperature of 40°C provides optimal separation. Detection at 254 nm is generally suitable, though wavelength should be confirmed against the compound's specific UV spectrum. This method should demonstrate linear response (R² > 0.99) across the concentration range of 0.1-100 μg/mL, with precision showing <5% RSD and accuracy within ±15% of nominal values.
For additional confirmation, liquid chromatography-mass spectrometry provides definitive compound identification. Electrospray ionization in positive mode typically generates prominent [M+H]+ ions at m/z 334.3 for this compound. The mass spectrometer should be calibrated in the range of 100-1000 m/z using standard calibrants. Method validation should include assessment of extraction efficiency from biological matrices if analyzing plasma or tissue samples, with recovery ideally exceeding 70%. Include quality control samples at low, medium, and high concentrations in each analytical run to monitor performance. These analytical protocols enable researchers to confirm formulation accuracy before administration and quantify compound levels in subsequent pharmacokinetic studies.
The mechanism of action of this compound as a type II FLT3 inhibitor involves precise molecular interactions that prevent oncogenic signaling in leukemia cells. The following diagram illustrates the key biological pathway and experimental workflow for evaluating AFG216 efficacy:
Diagram 1: this compound Mechanism of Action and Experimental Assessment Framework
The experimental workflow for evaluating AFG216 begins with formulation preparation using the DMSO/PEG300 systems described in previous sections. Following administration to cellular or animal models, the compound undergoes cellular uptake where its amphipathic properties, enhanced by the formulation excipients, facilitate membrane penetration. The core mechanism involves specific binding to the inactive DFG-out conformation of the FLT3 kinase domain, stabilizing this inactive state and preventing transition to the active conformation required for ATP binding and catalytic activity. This type II inhibition mechanism differentiates this compound from type I inhibitors and may provide efficacy against resistance mutations.
The molecular binding event translates to functional consequences through blockade of downstream signaling pathways, particularly the STAT5, PI3K/AKT, and MAPK cascades that normally promote cell survival and proliferation. These molecular effects culminate in phenotypic outcomes including cell cycle arrest (typically at G1 phase) and induction of mitochondrial apoptosis pathways. Researchers can quantify these effects through specific experimental assays: Western blotting to verify reduced phosphorylation of FLT3 and its substrates, flow cytometry to measure apoptosis (Annexin V staining) and cell cycle distribution (PI staining), and MTS or similar assays to quantify overall reductions in cellular viability. This comprehensive framework enables thorough characterization of this compound efficacy across experimental models.
The application notes and protocols detailed in this document provide a robust framework for formulating this compound using DMSO and PEG300 solvent systems. The optimized formulation strategies balance the exceptional solubilizing capacity of DMSO with the biocompatibility and versatility of PEG300, enabling reliable compound delivery across diverse experimental contexts. Through implementation of these standardized protocols, researchers can ensure compound integrity, dosing accuracy, and biological relevance throughout their investigations of this promising FLT3 inhibitor. The technical considerations regarding filtration, stability, and analytical validation further support generation of reproducible, high-quality data in both in vitro and in vivo settings.
As this compound progresses through preclinical development, these formulation approaches provide flexibility for addressing evolving research needs. The modular formulation system allows adjustment of component ratios to optimize for specific administration routes or experimental models while maintaining compound stability and bioavailability. Additionally, the analytical frameworks support rigorous quantification of this compound levels in biological matrices, enabling comprehensive pharmacokinetic-pharmacodynamic correlations. By adopting these standardized approaches, the research community can accelerate the characterization of this compound and facilitate meaningful comparisons across studies, ultimately supporting the rational development of this therapeutic candidate for clinical application in FLT3-driven malignancies.
This compound is a first-generation, "type II" ATP-competitive FLT3 inhibitor based on a diphenyl urea chemical motif [1]. Its primary mechanism involves binding to the inactive "DFG-out" conformation of the FLT3 kinase domain, thereby selectively inhibiting the constitutively active mutants (FLT3-ITD and FLT3-TKD) common in Acute Myeloid Leukemia (AML) [1]. These application notes summarize the known experimental data and provide protocols for assessing the efficacy of this compound in inducing apoptosis in mutant FLT3 models.
The antileukemic effects of this compound were characterized in a 2010 preclinical study. The quantitative data from these experiments are summarized in the tables below.
Table 1: Antiproliferative and Pro-Apoptotic Effects of this compound
| Assay Type | Cell Line / Model | FLT3 Status | Key Finding | Reported Value (IC50/Effect) |
|---|---|---|---|---|
| Proliferation Inhibition | Ba/F3 cells | FLT3-ITD | Potent inhibition of cell proliferation | IC50 ~0.1 µM [1] |
| Proliferation Inhibition | Ba/F3 cells | D835Y-TKD | Potent inhibition of cell proliferation | IC50 ~0.1 µM [1] |
| Proliferation Inhibition | Parental Ba/F3 cells | FLT3-Wild Type | No effect on proliferation | No effect at up to 1 µM [1] |
| Apoptosis Induction | Ba/F3 cells | FLT3-ITD | Induction of apoptosis | Observed at ~1 µM [1] |
| Specificity Control | Ba/F3 cells + IL-3 | FLT3-ITD | Rescue from inhibition/apoptosis | Complete rescue [1] |
Table 2: Target Engagement and Downstream Signaling Modulation
| Assayed Parameter | Effect of this compound (1 µM) | Experimental System | Implication |
|---|---|---|---|
| FLT3 Autophosphorylation | Strong inhibition | FLT3-ITD and D835Y Ba/F3 cells [1] | Direct on-target engagement |
| Total FLT3 Protein Levels | No apparent reduction [1] | FLT3-ITD and D835Y Ba/F3 cells | Inhibition of activity, not expression |
| pSTAT5 Expression | Strong inhibition [1] | Whole cell lysate Western blot | Blockade of key downstream survival pathway |
| pMAPK Expression | Strong inhibition [1] | Whole cell lysate Western blot | Blockade of key proliferative pathway |
Objective: To quantify this compound-induced apoptosis in FLT3-mutant cell lines.
Objective: To confirm the on-target effect of this compound by analyzing phosphorylation of FLT3 and its key downstream effectors.
The following diagram illustrates the core experimental workflow for evaluating this compound, from cell treatment to key readouts, as detailed in the protocols above.
AFG206 is a first-generation, ATP-competitive type II FLT3 inhibitor. It demonstrates potent activity against FLT3 internal tandem duplication (ITD) and D835Y mutations, which are common drivers in Acute Myeloid Leukemia (AML). Its primary mechanism involves inducing cell cycle arrest and apoptosis in susceptible cancer cells [1].
The compound exerts its effects by inhibiting the phosphorylation and activity of FLT3, a receptor tyrosine kinase. This inhibition leads to the cessation of pro-survival signals and the activation of apoptotic pathways. The table below summarizes the core activity of this compound:
| Property | Description |
|---|---|
| Target | Fms-like tyrosine kinase 3 (FLT3) [1] |
| Inhibition Type | Type II, ATP-competitive [1] |
| Key Mutations Targeted | FLT3-ITD, FLT3-D835Y [1] |
| Primary Cellular Outcome | Inhibition of cell proliferation and induction of apoptosis [1] |
| Reported IC₅₀ (Proliferation) | ~0.1 µM (in FLT3-ITD-Ba/F3 and D835Y-Ba/F3 cells) [1] |
While a full protocol for this compound is not available, the following workflow synthesizes standard practices for evaluating cell cycle inhibition with such compounds. You should adapt and optimize these steps for your specific laboratory setup.
Based on the workflow above, here are detailed methodologies for the core experiments.
Cell Culture and Treatment
Cell Cycle Analysis via Flow Cytometry This is a standard method to quantify the proportion of cells in different cell cycle phases.
Apoptosis Detection by Annexin V Staining This assay distinguishes early and late apoptotic cells.
Target Validation by Western Blotting Confirm the on-target effect of this compound by analyzing key signaling proteins.
Based on the literature, you can expect results similar to the following when the protocol is successfully executed [1]:
| Experimental Readout | Expected Result with this compound vs. Control |
|---|---|
| Cell Proliferation (IC₅₀) | ~0.1 µM in FLT3-mutant Ba/F3 cells [1] |
| Flow Cytometry (Cell Cycle) | Accumulation of cells in G0/G1 phase and/or a distinct sub-G1 peak (indicative of apoptotic cells with fragmented DNA). |
| Annexin V Assay | Significant, dose-dependent increase in Annexin V-positive cells. |
| Western Blot (p-FLT3) | Marked decrease in phospho-FLT3 levels. |
| Western Blot (Cleaved Caspase-3) | Appearance of cleaved Caspase-3 bands. |
The following diagram illustrates the proposed signaling pathway through which this compound induces cell cycle arrest and apoptosis, based on its known target and general principles of FLT3 inhibition.
This compound represents a promising tool for targeting FLT3-mutant driven leukemias. The anticipated results from the outlined experiments would provide robust evidence of its efficacy as a cell cycle inhibitor and apoptosis inducer.
For future work, researchers are encouraged to:
I hope this structured overview provides a solid foundation for your experimental work. Should you obtain a detailed vendor-specific protocol, you can integrate its specifics into this general framework.
Protein kinases are crucial enzymes that regulate cellular signaling by transferring a phosphate group from ATP to specific protein substrates [1]. Measuring their activity is fundamental in drug discovery, especially for characterizing enzymes like AFG206. While traditional methods used radioactive isotopes (³²P or ³³P-ATP) [2] [3], recent advances have shifted toward non-radioactive, fluorescence-based assays due to their safety, sensitivity, and suitability for high-throughput screening [2] [4].
You can select a technology based on your equipment and experimental needs. The table below summarizes several robust, commercially available platforms.
| Assay Platform | Detection Principle | Key Feature |
|---|---|---|
| Kinase Mobility Shift Assay (KiMSA) [2] | Fluorescence | Separation of phosphorylated/unphosphorylated fluorescent peptide via gel electrophoresis. |
| TR-FRET Assays [3] [4] | Time-Resolved FRET | Uses a terbium-labeled antibody and fluorescent peptide; phosphorylation brings donor/acceptor close for FRET. |
| Fluorescence Polarization (FP) [3] | Fluorescence Polarization | Phosphorylated peptide binds to antibody, increasing polarization. |
| Sox-Based Peptide Assays [1] | Fluorescence | Phosphorylation induces fluorescence enhancement of the Sox fluorophore upon Mg²⁺ chelation. |
| ELISA-Based Assay [5] | Immunoassay | Uses a phospho-specific antibody for capture/detection; suitable for kinases with specific antibodies. |
| Adapta Universal Assay [4] | TR-FRET | Detects ADP production using an antibody; universal for any ATP-consuming kinase. |
This protocol is adapted from general fluorescent peptide assays [1] and the KiMSA method [2], which can be tailored for this compound.
The diagram below outlines the key steps for a plate reader-based activity assay.
Step-by-Step Instructions:
f = ΔF_total / [Substrate]total allows you to convert fluorescence units to product concentration [1].v₀ = (ΔF/Δt) / f, where ΔF/Δt is the slope of the fluorescence vs. time curve.
The following diagram outlines a recommended multi-stage process to establish effective dosing concentrations for AFG206 in vitro.
For any novel compound, a dose-finding study is the essential first step. The table below outlines the core experiments you should conduct.
| Experiment Objective | Recommended Assay | Key Measured Outputs | Typical Readout |
|---|---|---|---|
| Cytotoxicity & Preliminary IC₅₀ | MTS, PrestoBlue, WST-1 | Cell viability (%) across a log-scale concentration range (e.g., 1 nM - 100 µM) | Dose-response curve |
| Definitive IC₅₀ / GI₅₀ / EC₅₀ | ATP-based (CellTiter-Glo) | Luminescence signal proportional to metabolically active cells | Half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀) |
| Apoptosis Induction | Caspase-3/7 Activity | Cleavage of pro-fluorescent substrate | Fold-change in fluorescence vs. untreated control |
| Mechanistic/Target Engagement | Western Blot, Immunofluorescence | Phosphorylation/expression levels of target proteins (e.g., p-ERK, p-AKT) | Band density/fluorescence intensity |
This protocol provides a detailed methodology for the initial dose-response and viability testing, which serves as the foundation for all subsequent experiments [1].
(Absorbance of treated well - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) * 100.
AFG206 is characterized as a novel first-generation type II FMS-like tyrosine kinase 3 (FLT3) inhibitor [1]. The table below summarizes its basic chemical and procurement information for researchers.
| Property | Description |
|---|---|
| Bioactive Description | Novel first-generation type II FLT3 inhibitor [1] |
| Molecular Formula | C₂₀H₁₉N₃O₂ [1] |
| Molecular Weight | 333.38 g/mol [1] |
| CAS Number | 630122-37-1 [1] |
| Chemical Supplier | TargetMol [1] |
| Research-Use Only | Yes, for laboratory research; not for human consumption [1] |
FLT3 is a key receptor involved in cell survival and proliferation, and mutations in the FLT3 gene are frequently associated with acute myeloid leukemia (AML) [2]. As a type II inhibitor, this compound is expected to target the inactive conformation of the FLT3 kinase, potentially offering a different binding mechanism and resistance profile compared to type I inhibitors.
The following section outlines a potential workflow and standard protocols for initial in vitro characterization of a compound like this compound. These methodologies are generic and would require optimization for this specific molecule.
The diagram below illustrates a logical flow for the early-stage in vitro assessment of this compound.
Here are detailed methodologies for key experiments in the workflow above.
1. Cell Viability Assay (MTT Assay) to Determine IC₅₀
2. Analysis of FLT3 Phosphorylation Inhibition by Western Blot
The field of oncology research is increasingly focused on precision medicine and the development of biomarker-driven therapies [2]. A compound like this compound would typically be investigated in the following contexts:
The table below summarizes the fundamental data for AFG206, which is essential for any experimental planning.
| Property | Description |
|---|---|
| CAS Number | 630122-37-1 [1] [2] [3] |
| Molecular Formula | C₂₀H₁₉N₃O₂ [1] [3] |
| Molecular Weight | 333.38 g/mol [1] [3] |
| IUPAC Name | N-(4-ethylphenyl)-N'-[4-(4-pyridinyloxy)phenyl]urea [1] |
| Primary Biological Role | Novel first-generation "type II" FLT3 inhibitor; promising for acute myeloid leukemia research [1] [3] |
| Supplier Examples | TargetMol Chemicals Inc., BOC Sciences, Suzhou Zhixin Biotechnology Co., Ltd. [1] |
While a definitive protocol for this compound is not available in the public domain, you can develop a reliable method by considering the following points:
The following diagram outlines a general experimental workflow for preparing and using this compound, based on standard laboratory practices for similar inhibitors:
When you develop your detailed Application Notes, ensure they cover these critical aspects:
| Category | Specific Agents/Tools | Key Application/Insight |
|---|---|---|
| Approved Targeted Therapies [1] | Midostaurin, Gilteritinib (FLT3); Ivosidenib, Enasidenib (IDH1/2); Venetoclax (BCL2); Revumenib (Menin inhibitor) | Provides rationale for targeting specific pathways (e.g., signal transduction, apoptosis, epigenetic regulation) in AML. |
| Advanced Disease Monitoring [1] [2] | Next-Generation Sequencing (NGS), Measurable Residual Disease (MRD) detection | Critical for assessing treatment efficacy and predicting relapse in pre-clinical and clinical settings. |
| Research Priorities [3] | Overcoming resistance in TP53-mutated, MECOM-rearranged, and treated secondary AML | Highlights areas of high unmet need where new agents like AFG206 could have significant impact. |
| Experimental Models [4] | Drug-resistant cell lines (e.g., MOLM-13, MV4-11), Single-cell RNA sequencing, In vivo models | Established methods for studying drug resistance mechanisms and tumor microenvironment interactions. |
In the absence of specific data on this compound, you can build a robust research program by integrating the following established approaches:
The diagram below outlines a generalized, high-level workflow for evaluating a novel compound like this compound in AML, from initial screening to understanding its mechanism.
To proceed with your investigation into this compound, I suggest the following steps:
Building a robust protocol for a combination therapy involves addressing its biological rationale, developmental pathway, and regulatory requirements. The following structured approach is compiled from recent analyses and guidance.
Biological Rationale and Targets: Combination therapies are essential for treating complex diseases like Alzheimer's, which involve multiple simultaneous pathological processes. A successful protocol should be built on a clear biological framework that identifies the specific targets of each component in the combination. These can include core disease pathologies, non-specific tissue reactions, and common co-pathologies [1]. This framework ensures that the therapy addresses the disease in a comprehensive manner.
Development Pathways: There are two primary development strategies for combination therapies [1]:
Regulatory Considerations: The U.S. Food and Drug Administration (FDA) provides specific guidance for the development of combination products. Key documents cover aspects from pre-market applications to post-market safety reporting [2]. Early engagement with regulatory agencies is critical to determine the correct classification and necessary testing requirements.
For any combination therapy, certain core experiments are necessary to establish its viability. The following protocols are generalized from standards used in assessing novel Alzheimer's treatments.
Protocol 1: In Vitro Target Engagement and Synergy Screening
Protocol 2: In Vivo Efficacy and Pharmacokinetics/Pharmacodynamics (PK/PD) in Animal Models
You can adapt the following table templates to summarize quantitative data from your experiments.
Table 1: Key Considerations for Combination Therapy Development
| Aspect | Consideration & Rationale |
|---|---|
| Biological Rationale | A strong rationale is required, showing how the combination targets multiple disease pathways for greater effect [1]. |
| Clinical Trial Design | Phase 2 trials may use a 2x2 factorial design; Phase 3 may compare the combination to standard of care [3] [1]. |
| Biomarker Strategy | Biomarkers are crucial for demonstrating target engagement and understanding the sequence of biological effects [1]. |
| FDA Co-development Criteria | The combination must target a serious condition, have a strong biological rationale, and show substantial activity in models [1]. |
Table 2: Examples of Combination Therapy Types with Proposed Mechanisms
| Class of Combination | Composition | Proposed Mechanism of Action |
|---|---|---|
| Pharmacodynamic | Anti-amyloid MAB + Anti-tau MAB | Simultaneously reduces amyloid plaques and tau tangles, the two core pathologies of Alzheimer's [1]. |
| Pharmacodynamic | Approved agent + a lifestyle intervention (e.g., Metformin + FINGER plan) | A drug addressing metabolic dysfunction is combined with a lifestyle program to enhance cognitive outcomes [1]. |
| Pharmacokinetic | Active agent + metabolic inhibitor (e.g., Dextromethorphan + Bupropion) | The inhibitor (Bupropion) slows the metabolism of the active drug (Dextromethorphan), increasing its exposure and efficacy [1]. |
The diagram below outlines a generalized workflow for establishing a combination therapy protocol, from initial planning to regulatory submission.
Figure 1: Combination Therapy Development Workflow. This chart outlines the key stages from initial concept to clinical trial execution, highlighting the integration of pre-clinical and clinical phases with regulatory engagement.
The table below summarizes the key details for this compound, a novel first-generation type II FLT3 inhibitor [1].
| Property | Detail |
|---|---|
| Catalog Number | T68967 [1] |
| CAS Number | 630122-37-1 [1] |
| Molecular Formula | C₂₀H₁₉N₃O₂ [1] |
| Molecular Weight | 333.38 g/mol [1] |
| Description | Novel first-generation type II FLT3 inhibitor [1] |
| Storage (Powder) | -20°C for 3 years [1] |
| Storage (Solution) | -80°C for 1 year [1] |
Q1: What is the recommended solvent for preparing an this compound stock solution?
Q2: How do I calculate the concentration for my working solution?
Q3: Why is aqueous solubility a critical parameter in drug development?
Q4: What are the main computational approaches for predicting solubility?
This protocol outlines a systematic approach to achieve a soluble and stable this compound solution for experiments.
1. Primary Solvent Dissolution * Start by dissolving this compound powder in a minimal volume of high-purity DMSO to create a concentrated stock solution (e.g., 40 mg/mL) [1]. Gently vortex and warm if necessary, but avoid excessive heating.
2. Preparation of Working Solution * Gradually dilute the DMSO stock solution into a biocompatible solvent system. A standard method is outlined below [1]: * Take 50 μL of the DMSO stock solution. * Add 300 μL of PEG300. Mix thoroughly until the solution is clear. * Add 50 μL of Tween 80. Mix thoroughly until clear. * Finally, add 600 μL of Saline, PBS, or ddH₂O. Mix well and check for clarity. * Note: Always add the aqueous phase last, and mix gently to minimize the risk of precipitation.
3. Assessment and Stabilization * Visually inspect the final solution for cloudiness or particulates, indicating precipitation. * If precipitation occurs, consider: * Sonication: Briefly sonicate the solution in a water bath. * Adjusting the co-solvent ratio: Slightly increasing the percentage of PEG300 or Tween 80 may help, but ensure the final DMSO concentration is safe for your experimental system (typically <1% for cell cultures).
The following diagram illustrates the logical decision-making pathway for resolving this compound solubility issues, based on the experimental protocol.
Diagram: A logical workflow for troubleshooting this compound solubility, from initial dissolution to final solution preparation.
| Attribute | Description |
|---|---|
| Bioactivity Description | Novel first-generation type II FLT3 inhibitor [1] |
| CAS Number | 630122-37-1 [1] |
| Molecular Formula | C20H19N3O2 [1] |
| Molecular Weight | 333.38 g/mol [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1] |
| Price (for research) | $1,520 (25 mg), $1,980 (50 mg), $2,500 (100 mg) [1] |
The search results did not yield detailed FAQs, step-by-step experimental protocols for key assays, or specific troubleshooting guides related to this compound's use in experiments.
To gather the technical depth you require, I suggest you:
To aid in your experimental design and troubleshooting, understanding the pathway this compound targets is crucial. The following diagram outlines the core FLT3 signaling logic, which is a type of enzyme-linked receptor pathway [2]. Please note that the specific molecular interactions of this compound are not detailed in the search results.
When designing your experiments, here are some general points to consider based on common practices for kinase inhibitors like this compound:
Cell viability assays estimate the proportion of living, healthy cells in a population and are crucial in fields like pharmaceutical screening and toxicology [1]. These assays are broadly categorized based on what they measure:
Selecting the right assay depends on your experimental endpoint, available resources, and the specific characteristics of your cell line and treatments [1].
The table below summarizes frequent issues across different types of viability assays and how to address them.
| Assay Type | Common Source of Error | Troubleshooting Recommendations |
|---|
| Tetrazolium Reduction (e.g., MTT, WST-1) | • Chemical Interference: Test compounds (e.g., ascorbic acid) can reduce tetrazolium salts non-enzymatically [2]. • Cytotoxic Reagents: The MTT reagent itself can be toxic to cells, making it strictly an endpoint assay [2]. • Nutrient Depletion: Depleted culture medium can alter cellular metabolism and reduce the assay signal [4]. • Improper Solubilization (MTT only): Incomplete solubilization of formazan crystals leads to inaccurate readings [2]. | • Include Proper Controls: Always run a control without cells that contains both the culture medium and test compounds to check for chemical interference [2]. • Optimize Concentrations: Determine the optimal MTT concentration and incubation time for your specific cell line to minimize toxicity and maximize signal [2] [4]. • Use Fresh Medium: Replace with fresh culture medium at the time of assay to ensure nutrients are not depleted [4]. | | Dye Exclusion (e.g., Trypan Blue) | • Image Focus & Analysis: Slight changes in the focal plane during imaging can drastically alter viability results [3]. • Prolonged Incubation: Extended incubation with the dye can lead to its uptake by viable cells, causing an underestimation of viability [1]. • Parameter Settings: Incorrect image analysis parameters (for size, brightness, etc.) can misidentify cells [3]. | • Control Image Focus: Use control materials (e.g., beads) to establish a consistent and reproducible focal plane for imaging [3]. • Limit Incubation Time: Keep the incubation period with the dye short (1-2 minutes) to prevent false positives [5] [1]. • Validate Analysis Parameters: Systematically optimize and validate image analysis settings, especially when working with new or health-compromised cell populations [3]. | | Enzyme Release (e.g., LDH) | • Background Levels: High background of enzymes like LDH can be present in untreated samples or serum [1]. • Leakage from Viable Cells: Enzymes can leak from cells under stress or due to changes in metabolism, even without permanent membrane damage [1]. | • Account for Background: Measure and subtract the background signal from your experimental readings [1]. • Understand Limitations: Be aware that this method may underestimate cytotoxicity in certain co-culture conditions [1]. | | General & Environmental | • Inconsistent Conditions: Variations in temperature, humidity, CO₂, and pH can affect cell health and assay results [6]. • Cell Handling: Overgrowth, undergrowth, or contamination of the cell culture will alter viability [6]. • Reagent Handling: Excessive exposure to light or improper storage can degrade assay reagents [6]. | • Standardize Protocols: Maintain consistent and proper environmental conditions throughout the experiment [6]. • Monitor Cell Health: Use proper cell culture techniques and ensure cells are in an optimal state at the start of the assay [6]. • Follow Storage Guidelines: Protect reagents from light and store them as recommended by the manufacturer [6]. |
A logical, step-by-step approach is key to successful troubleshooting. The following diagram outlines this process:
When applying this guidance to your this compound cells, please note:
The following table summarizes best practices for storing chemical solutions like AFG206, based on general laboratory safety and stability principles [1].
| Aspect | Recommendation |
|---|---|
| General Storage | Store as a powder at -20°C for 3 years; in solvent at -80°C for 1 year [2]. |
| Solvent Selection | Choose solvents with appropriate polarity and molar volume to enhance solvation and stability [3]. |
| Temperature & Humidity | Use stability chambers with controlled conditions (e.g., -20°C, -80°C, 25°C/60% RH) [4]. |
| Container Compatibility | Use final packaging for testing; ensure containers are airtight and chemically compatible [1] [4]. |
| Light Exposure | Protect from light; follow ICH Q1B guidelines for photostability testing if light sensitivity is suspected [4]. |
To determine the optimal storage conditions for this compound in your specific solvent system, you can conduct a stability study. The workflow below outlines the key stages of this process.
Signs of degradation include:
While specific data for this compound is unavailable, research on other compounds shows that solvents with higher polarity and molar volume (like 1,2,4-trimethylbenzene in one study) can provide superior storage stability by strengthening the solvation effect and reducing molecular aggregation [3]. You may need to empirically test common solvents like DMSO.
| Property | Description |
|---|---|
| Name | This compound [1] |
| CAS Number | 630122-37-1 [1] |
| Type | Novel first-generation "type II" FLT3 inhibitor [2] [1] |
| Molecular Formula | C₂₀H₁₉N₃O₂ [1] |
| Molecular Weight | 333.38 g/mol [1] |
| Primary Target | Mutant FLT3 kinase in Acute Myeloid Leukemia (AML) [2] |
| Key Challenge | Demonstrates cross-resistance with "type I" FLT3 inhibitors (e.g., PKC412) [2] |
Q1: What is the primary mechanism of this compound? this compound is a first-generation "type II" FLT3 inhibitor that potently and selectively targets mutant FLT3 kinase activity. It inhibits proliferation of cells harboring FLT3 mutants by inducing apoptosis and cell cycle arrest. Its binding mode differs from "type I" inhibitors, as it interacts with the ATP pocket of FLT3 in a distinct conformation [2].
Q2: What causes cross-resistance with type I inhibitors like PKC412? Cross-resistance occurs because leukemic blast cells can develop mutations that confer resistance to both "type I" inhibitors and first-generation "type II" inhibitors like this compound. This is often due to point mutations in the FLT3 kinase domain that affect drug binding without completely abolishing kinase activity [2].
Q3: How can I improve this compound's selectivity in experiments?
Q4: Which experimental protocols are recommended for selectivity testing?
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpected cytotoxicity in wild-type cells | Off-target kinase inhibition | Perform kinome-wide selectivity screening; consider structural modifications to enhance specificity [2]. |
| Reduced efficacy in resistant cell lines | FLT3 kinase domain mutations | Combine with second-generation type II inhibitors; test in parallel with AUZ454 or ATH686 [2]. |
| Inconsistent pathway inhibition | Activation of compensatory pathways | Use SiViT to model pathway crosstalk; design combination therapies targeting complementary nodes [3]. |
| Difficulty interpreting phosphoproteomics data | Complex PTM network interactions | Utilize PTMNavigator for pathway-centric PTM visualization and enrichment analysis [4]. |
Protocol 1: Kinase Selectivity Profiling
Protocol 2: Combination Therapy with Second-Generation Inhibitors
Protocol 3: Dynamic Pathway Analysis with SiViT
SiViT (Signaling Visualization Toolkit) SiViT converts systems biology models into interactive simulations, allowing researchers to:
PTMNavigator This web-based tool projects PTM perturbation data onto pathway diagrams by:
The following diagram illustrates the experimental workflow for evaluating and improving this compound selectivity:
This compound Selectivity Optimization Workflow
This diagram shows the FLT3 signaling pathway and potential sites for therapeutic intervention:
FLT3 Signaling Pathway and Inhibition Mechanisms
Q1: What is this compound and what is its primary target? this compound is a first-generation "type II" FLT3 inhibitor. Its core structure is based on a diphenyl urea chemical motif. It is designed to potently and selectively target the protein kinase activity of mutant FLT3, a key driver in a subset of AML cases [1] [2].
It binds to the ATP pocket of FLT3 when the kinase is in an inactive configuration ("DFG-out" conformation). This binding involves key hydrogen bonds with the aspartic acid residue of the DFG motif (D829) and the glutamic acid residue of helix C (E661), along with hydrophobic interactions [2].
Q2: What are the established mechanisms of resistance to FLT3 inhibitors like this compound? While explicit mechanisms for this compound are limited, research points to several general pathways for resistance to FLT3-targeted therapy:
Q3: Is there cross-resistance between this compound and other FLT3 inhibitors? Yes, cross-resistance is a documented phenomenon. Studies show that while this compound is a "type II" inhibitor, cross-resistance can occur between "type I" inhibitors (e.g., PKC412) and first-generation "type II" inhibitors like this compound [1] [2]. This suggests that some resistance mutations or adaptations can affect multiple inhibitor classes. However, the high potency of second-generation "type II" inhibitors (e.g., AUZ454, ATH686) has been shown to potentially override this resistance [1].
The table below summarizes key characteristics of this compound and related inhibitors from the research, which may inform your experimental troubleshooting [1] [2].
| Inhibitor | Generation & Type | Primary Target | Key Characteristic | Evidence of Cross-Resistance |
|---|---|---|---|---|
| This compound | First-Gen, Type II | Mutant FLT3 | Diphenyl urea core structure | Susceptible to cross-resistance with some Type I inhibitors |
| PKC412 (Midostaurin) | Type I | Mutant FLT3 | Broad-spectrum kinase inhibitor | Shows cross-resistance with first-gen Type II inhibitors |
| AUZ454 | Second-Gen, Type II | Mutant FLT3 | Piperazine moiety; higher potency | Can override resistance to PKC412 and first-gen inhibitors |
If you are encountering resistance in your experiments, the following workflow outlines a systematic approach to investigate the potential mechanisms.
Key Experimental Protocols:
Generating this compound-Resistant Cells:
Analyzing FLT3 Signaling:
Investigating Autophagy:
| Problem | Potential Cause | Suggested Investigation |
|---|---|---|
| Rapid development of resistance in cell lines | Selection of pre-existing clones with FLT3 mutations | Perform sequencing of the FLT3 kinase domain on the parental cell line pool. |
| High baseline IC50 in mutant FLT3 models | Inadequate target engagement or strong parallel survival pathways | Check inhibition of FLT3 autophosphorylation. Test combination with inhibitors of other pathways (e.g., MEK, PI3K). |
| Resistance to this compound but sensitivity to other Type II inhibitors | Specific structural resistance mutations | Homology modeling and docking studies to see how specific mutations might interfere with this compound binding but not second-gen inhibitors [1] [2]. |
The tables below summarize frequent issues and solutions to help you identify and resolve problems in your experiments.
| Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| No or Weak Signal | Incorrect reagent preparation/order, low antibody concentration, incompatible antibodies, degraded standard, sample out of detectable range, inhibitory buffer components [1]. | Verify protocol steps, titrate antibodies for optimal concentration, ensure antibody compatibility, use fresh standards, perform sample serial dilution, use azide-free buffers with HRP [1]. |
| High Uniform Background | Inadequate washing/blocking, excessive antibody concentration, pre-mature substrate reaction, contaminated buffers or labware [1]. | Increase wash number/duration; optimize blocker concentration/time; titrate down antibodies; prepare substrate immediately before use; read plate promptly; use fresh buffers and disposables [1]. |
| High Variability Between Replicates | Uneven coating, insufficient mixing, inadequate washing, contaminated reagents, pipette errors, bubble formation [1]. | Mix solutions thoroughly; ensure even coating and washing; use fresh buffers and clean tips; calibrate pipettes; centrifuge plate before reading [1]. |
| Poor Dynamic Range | Low HRP concentration, incorrect wavelength, insufficient substrate development time, improper standard curve dilution [1]. | Titrate HRP concentration; verify reader wavelength/filter; increase substrate incubation time; recalculate and freshly prepare standard curve [1]. |
For flow cytometry experiments, using the right controls is essential for accurate data interpretation and managing variability [2].
| Control Type | Purpose | Key Considerations |
|---|---|---|
| Unstained Control | Measure autofluorescence; set voltages/negative gates [2]. | Use unstained cells processed in parallel with stained samples [2]. |
| Isotype Control | Determine nonspecific antibody binding [2]. | Match host species, Ig subclass, and fluorophore to the primary antibody [2]. |
| FMO Control | Set gates accurately in multicolor panels [2]. | Cells stained with all fluorophores except one [2]. |
| Viability Control | Identify and exclude dead cells [2]. | Reduces false positives from non-specific binding in dead cells [2]. |
Based on general laboratory principles, here are methodologies to minimize variability:
The following diagram illustrates a generalized signaling pathway relevant to processes like angiogenesis, which you can adapt for AFG206. This demonstrates how to use DOT language to create clear, professional diagrams for your technical center.
Generalized Angiogenesis Signaling Pathway: This diagram shows a core pathway where hypoxia leads to growth factor release, triggering a signaling cascade that results in cellular responses like proliferation and migration, ultimately contributing to angiogenesis [4]. The colors are chosen from the specified palette to ensure high contrast between node fill color and text (fontcolor).
Here are some suggested questions and answers you can adapt and expand upon for your this compound-specific technical support center.
Q: What are the first steps to troubleshoot high background signal in my this compound assay? A: First, increase the number and/or duration of washes. Second, review your blocking step—consider increasing the concentration of your blocker (e.g., BSA, Casein) or the blocking time. Third, ensure your antibody concentrations are not too high by performing a titration [1].
Q: How can I improve consistency between experimental replicates when working with this compound? A: Focus on technical precision. Ensure all solutions are mixed thoroughly before use. Calibrate your pipettes regularly to confirm accurate volume dispensing. Be consistent with incubation times and temperatures. Always prepare fresh buffers for each experiment to avoid contamination or degradation [1].
Q: Why is using a viability control important in my flow cytometry experiments with this compound-treated cells? A: Dead cells exhibit greater autofluorescence and bind antibodies non-specifically, which can lead to false positives and obscure your true signal. Using a viability dye to identify and exclude dead cells during analysis reduces this background and improves your dynamic range [2].
Understanding the distinction between inhibitor types is crucial for troubleshooting resistance issues in experiments.
| Feature | Type I Inhibitors | First-Gen Type II (e.g., AFG206) | Second-Gen Type II (e.g., AUZ454, ATH686) |
|---|---|---|---|
| Target Conformation | Active kinase conformation [1] | Inactive kinase conformation [1] | Inactive kinase conformation [1] |
| Key Resistance Challenge | Susceptible to resistance mutations [1] | Cross-resistance with some Type I inhibitors [1] | High potency overrides Type I inhibitor resistance [1] |
| Reported Potency | Less potent against resistant mutants [1] | Less potent than second-gen Type II [1] | High potency against resistant cells [1] |
| Structural Insight | N/A | Base structure [1] | Introduction of a piperazine moiety and an amino group at position 2 of the pyrimidine ring [1] |
The following diagram illustrates the logical workflow for addressing potency issues based on the strategy outlined in the research.
The primary strategy for enhancing potency beyond first-generation inhibitors like this compound involves structural modifications.
Since specific protocols for this compound are not available, I suggest:
The table below summarizes the key finding on this compound's cross-resistance, derived from a direct comparison of inhibitor classes [1] [2].
| Inhibitor Class | Example Compounds | Cross-Resistance with Type I Inhibitors? | Key Evidence |
|---|---|---|---|
| Type I (DFG-in) | PKC412, AAE871 | (Self) | Baseline for resistance observation [1]. |
| First-Gen Type II (e.g., this compound) | This compound, AFG210, AHL196 | Yes | Reduced ability to kill type I inhibitor-resistant mutant FLT3-expressing cells [1]. |
| Second-Gen Type II | AUZ454, ATH686 | No (Can override resistance) | High potency sufficient to kill type I inhibitor-resistant cells [1]. |
Experimental Protocol: Assessing Cross-Resistance In Vitro [1]
Cell Line Preparation:
Compound Treatment:
Proliferation and Viability Assay:
Apoptosis Assay:
Analysis of FLT3 Signaling Pathway:
Understanding the structural basis for cross-resistance is key to troubleshooting.
| Problem | Possible Cause | Solution |
|---|---|---|
| This compound shows weak effect in your model. | The cells harbor innate or acquired resistance to type I inhibitors. | Confirm resistance status by testing PKC412 sensitivity. Switch to a second-generation type II inhibitor (e.g., AUZ454) [1]. |
| Unclear if resistance is specific to FLT3 inhibition. | Off-target effects or bypass of FLT3 signaling via other pathways. | Perform the IL-3 rescue experiment. If cells survive with IL-3, the effect is FLT3-specific [1]. |
| Poor inhibition of downstream signaling. | Inefficient target engagement at the used concentration. | Perform a dose-response Western blot to find the minimal concentration required for complete phospho-FLT3 inhibition. |
| Problem Symptom | Possible Causes | Diagnostic Steps | Suggested Resolution |
|---|
| Poor Model Performance (e.g., low accuracy, high loss) | Suboptimal hyperparameters; Inadequate data preprocessing; Overfitting/underfitting. | 1. Review learning curves. [1] 2. Perform sensitivity analysis on key parameters. 3. Validate data splitting and preprocessing. | 1. Switch from grid to random or Bayesian search for efficiency. [2] 2. Implement regularization or adjust model complexity. | | Optimization Process Too Slow | High-dimensional parameter space; Computationally expensive evaluation. | 1. Profile code to identify bottlenecks. 2. Check resource utilization (CPU/GPU). | 1. Use a population-based training (PBT) method to jointly optimize parameters and weights. [2] 2. Employ early-stopping algorithms like Hyperband or ASHA. [2] | | Results Not Reproducible | Random seeds not fixed; Non-deterministic algorithms; Data leakage. | 1. Audit the code for all sources of randomness (e.g., shuffling). [1] 2. Verify the experimental workflow is version-controlled. | 1. Set fixed seeds for all random number generators and libraries. 2. Implement a nested cross-validation scheme to avoid overfitting to the validation set. [2] | | Algorithm Fails to Converge | Learning rate too high; Inappropriate optimization objective; Numerical instability. | 1. Check for exploding/vanishing gradients. 2. Visualize the loss landscape or parameter path. | 1. Implement gradient clipping. 2. Use a gradient-based optimization method for hyperparameters, if applicable. [2] |
Q1: What are the fundamental methods for hyperparameter optimization and when should I use them? Hyperparameter optimization finds the best parameters for a learning algorithm. Here are the core methods [2]:
Q2: How can I effectively track and visualize my optimization experiments?
archive: none) and have the correct file extensions for inline display. [3]hierarchical or colored to understand the high-level structure and dependencies.exec to see how parallel tasks and iterations are expanded for execution.Q3: My parameter search space is huge. How can I make the optimization process more efficient?
The table below summarizes key methods for you to compare.
| Optimization Method | Key Principle | Best Use Cases | Advantages | Disadvantages |
|---|---|---|---|---|
| Grid Search [2] | Exhaustive search over a predefined set | Small parameter spaces (2-3 parameters) | Simple, complete, easily parallelized | Computationally prohibitive for high dimensions |
| Random Search [2] | Random sampling from parameter distributions | Medium to high-dimensional spaces | More efficient than grid search; easily parallelized | May miss the exact optimum; no learning from past runs |
| Bayesian Optimization [2] | Builds a probabilistic model to guide the search | Expensive function evaluations (e.g., large models) | Sample-efficient; balances exploration and exploitation | Higher computational overhead per iteration |
| Evolutionary Optimization [2] | Uses evolutionary algorithms (mutation, crossover) | Complex spaces (e.g., architecture search), noisy functions | Robust; good for non-differentiable objectives | Can require a large number of evaluations (population size) |
A general parameter optimization workflow can be visualized as a DAG. Below is a DOT script that outlines this process. You can adapt it to your specific AFG206 context.
This diagram shows the iterative cycle of selecting parameters, running experiments, and evaluating results until optimal performance is achieved.
This is a general methodology for one of the most effective optimization strategies.
Objective: To find the hyperparameters x that minimize a loss function f(x) (e.g., validation error), where each evaluation of f(x) is computationally expensive.
Procedure:
f(x).x_next that maximizes the acquisition function.
b. Evaluate Objective: Evaluate the expensive loss function f(x_next) by training your model with those parameters.
c. Update Model: Update the surrogate model with the new data point (x_next, f(x_next)).x* that achieved the best value of f(x) over all iterations.
The table below outlines common interference types and general mitigation strategies, which you can adapt for your work with AFG206 and other novel compounds.
| Interference Type | Potential Mechanisms | Mitigation & Validation Strategies |
|---|---|---|
| Compound Aggregation | Non-specific inhibition by colloidal aggregates [1]. | Add non-ionic detergents (e.g., Triton X-100); use dynamic light scattering (DLS); test for detergent-reversible effects [1]. |
| Chemical Reactivity | Covalent modification of protein targets [2]. | Use mass spectrometry to check for protein adducts; run counter-assays for redox activity; assess time-dependent inhibition. |
| Fluorescence / Optical | Compound interferes with assay detection (e.g., quenching, auto-fluorescence) [3]. | Run control wells without biological target; use alternative detection methods (e.g., radiometric, luminescence). |
| Protein Binding | Non-specific binding to assay components or plastics. | Include carrier proteins (e.g., BSA); use low-binding plates; determine free compound concentration. |
| Target-Related Artifacts | Allosteric effects, binding to unrelated sites, or impacts on membrane integrity [4]. | Use orthogonal, non-antibody-based assays (e.g., functional, enzymatic); employ cell-based counterscreens. |
When you encounter unexpected activity with a compound like this compound, the following systematic workflow can help you identify or rule out common issues.
The table below summarizes the main strategies used to enhance the metabolic stability and bioavailability of peptide drugs, which are often limited by rapid degradation by various peptidases in the body [1].
| Strategy | Description | Key Benefit |
|---|---|---|
| Terminal Modification | Modification of N- and/or C-termini of the peptide. | Protects ends from exopeptidases. |
| Amino Acid Substitution | Replacing L-amino acids with D-amino acids or unnatural amino acids. | Disrupts recognition by peptidases. |
| Cyclization | Creating cyclic peptide structures via side chain or backbone linkages. | Conformationally restraints and shields the backbone. |
| Backbone Modification | Altering the peptide backbone (e.g., using ψ[CH₂NH] reduced amide bonds). | Creates non-cleavable peptide mimics. |
| PEGylation & Nanoparticles | Conjugating with polyethylene glycol (PEG) or using nanoparticle formulations. | Increases molecular mass/shielding; alters pharmacokinetics. |
Stability testing relies on specific analytical techniques to separate the Active Pharmaceutical Ingredient (API) from its degradation products and accurately measure changes over time [2] [3]. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the drug substance without interference from excipients, impurities, or degradation products [2].
The following table summarizes the common techniques used.
| Technique | Primary Role in Stability Testing | Common Variants/Couplings |
|---|---|---|
| High Performance Liquid Chromatography (HPLC) | Dominant technique for separation, identification, and quantification of API and degradants. | HPLC-DAD, HPLC-FL, LC-MS |
| Mass Spectrometry (MS) | Provides structural identification and characterization of degradation products and impurities. | GC-MS, LC-MS |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. | GC-MS |
| Spectroscopy | Provides information on functional groups and molecular structure; non-destructive. | UV-Vis, IR (FTIR), NMR |
Forced degradation studies (stress testing) are used to challenge the stability-indicating power of an analytical method and identify potential degradation pathways [4]. Here is a generalized workflow:
FAQ 1: Our peptide is rapidly degraded in human plasma. What are the first structural modifications we should try?
FAQ 2: Our stability-indicating HPLC method cannot separate the main API peak from a key degradant. How can we resolve this?
The following diagrams map out the core experimental workflow and strategic decision-making process for improving metabolic stability.
The table below summarizes the basic chemical and purchasing data for this compound available from a commercial supplier [1].
| Property | Description |
|---|---|
| Catalog Number | T68967 [1] |
| CAS Number | 630122-37-1 [1] |
| Molecular Formula | C₂₀H₁₉N₃O₂ [1] |
| Molecular Weight | 333.38 g/mol [1] |
| Description | Novel first-generation type II FLT3 inhibitor [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1] |
In the absence of direct protocols for this compound, you can build your experimental guides by applying general principles of standardization. The diagram below outlines a high-level workflow for developing and troubleshooting a standardized experimental protocol.
Based on this workflow, here are key areas to address when creating your detailed guides:
Protocol Standardization
Troubleshooting Common Issues - Lack of Efficacy: If the expected inhibitory effect is not observed, verify the compound's solubility and stability in the chosen formulation. Confirm that the stock solution has not undergone repeated freeze-thaw cycles and is stored at the recommended conditions (-20°C for powder, -80°C in solvent) [1]. Re-check the calculated dosage and administration. - Unexpected Cytotoxicity: Determine if the cell death or toxic effect is on-target (due to potent FLT3 inhibition) or off-target. This may require running counter-screens or comparing the effect to a known negative control. - Poor Solubility: If the compound precipitates in the formulation, consider adjusting the solvent ratios slightly (within a biologically tolerable range) or using sonication to dissolve the powder. Always reference the vendor's solubility information [1].
FLT3 (FMS-like tyrosine kinase 3) is a critical target in acute myeloid leukemia (AML). Mutations in the FLT3 gene, such as Internal Tandem Duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation that drives leukemic cell proliferation and survival [1]. Inhibiting this mutant FLT3 signaling is a validated therapeutic strategy.
First-generation inhibitors like PKC412 (Midostaurin) were among the first to be clinically evaluated. However, the emergence of resistance in patients prompted the development of novel, structurally distinct inhibitors [1]. This guide compares the established PKC412 with the novel first-generation inhibitor AFG206 and the second-generation derivative AUZ454.
The table below summarizes the key experimental findings for this compound, AUZ454, and PKC412, based on data from a 2010 study [1].
| Inhibitor | Generation / Type | Key Experimental Findings | Target Profile | Potency on FLT3-ITD Mutants | Effect on Resistant Mutants |
|---|---|---|---|---|---|
| This compound | First / Type II | Potently inhibits FLT3 kinase activity; induces apoptosis and cell cycle arrest in mutant FLT3-expressing cells. | Selective mutant FLT3 kinase activity [1] | Potent [1] | Potential to override PKC412 resistance [1] |
| AUZ454 | Second / Type II (AST487 analog) | Potently inhibits FLT3 kinase activity; induces apoptosis and cell cycle arrest. | Selective mutant FLT3 kinase activity [1] | Potent [1] | Potential to override PKC412 resistance [1] |
| PKC412 (Midostaurin) | First / --- | Clinically proven inhibitor; resistance can develop, often through new mutations (e.g., Asn-676). | Mutant FLT3 [1] | Potent [1] | Susceptible to resistance mutations [1] |
The following methodologies were used to generate the comparative data in the table above [1]:
The following diagram illustrates the constitutive activation of mutant FLT3 and the mechanism of Type II FLT3 inhibitors like this compound and AUZ454.
Diagram Title: FLT3 Activation and Type II Inhibitor Mechanism
The diagram shows that mutant FLT3 receptors dimerize and undergo constitutive auto-phosphorylation without needing a ligand, leading to unchecked downstream signaling for cell survival and proliferation [1]. Type II inhibitors like This compound and AUZ454 bind to the ATP-binding pocket of FLT3 when it is in an inactive "DFG-out" conformation. This binding potently inhibits mutant FLT3 kinase activity, shutting down the survival signals and leading to the induction of apoptosis and cell cycle arrest in the leukemic cells [1].
For continued research, the following pathways and mechanisms are particularly relevant:
The table below summarizes the key information available for this compound.
| Characteristic | Details |
|---|---|
| Primary Target | Mutant FLT3 (e.g., ITD, D835Y) [1] |
| Inhibitor Class | First-generation "Type II" ATP-competitive inhibitor [1] |
| Core Structure | Diphenyl urea chemical motif [1] |
| Reported Potency (IC₅₀) | ~0.1 µM for proliferation of FLT3-ITD-Ba/F3 cells [1] |
| Reported Selectivity | Selective for mutant FLT3-expressing cells over parental cells (no effect on IL-3 signaling); shows cross-resistance with "Type I" inhibitors [1] |
| Comprehensive Kinase Panel Data | Not available in the searched literature |
The knowledge about this compound's activity comes from a set of standard biological experiments, as detailed below [1].
To fully address your query, it's helpful to understand how a complete selectivity profile is typically generated. Researchers use specialized commercial services to profile compounds against large panels of hundreds of kinases. The table below outlines common technologies used for this purpose [2].
| Profiling Method | Description |
|---|---|
| Radioactive Filter Binding | The "gold standard"; measures the transfer of a radioactive phosphate group to a substrate. Used by multiple profiling labs [2]. |
| Mobility Shift Assays (e.g., Caliper) | A non-radioactive method that detects phosphorylation by measuring the change in electrophoretic mobility of the substrate [2] [3]. |
| Competitive Binding Assays (e.g., Ambit/KinomeScan) | Measures a compound's ability to compete with an immobilized probe ligand for binding to kinases expressed on bacteriophages [2]. |
The following diagram illustrates the logical workflow for establishing a kinase inhibitor's selectivity profile, which involves both biochemical and cellular levels of validation.
The table below summarizes the core characteristics of these inhibitors based on the study [1] [2].
| Feature | AFG206 (First-Generation, Type II) | AUZ454 & ATH686 (Second-Generation, Type II) |
|---|---|---|
| Generation & Type | First-Generation, Type II | Second-Generation, Type II (AST487 analogs) |
| Example Compounds | This compound, AFG210, AHL196 | AUZ454, ATH686 |
| Core Structure | Diphenyl urea motif [2] | Diphenyl urea with piperazine moiety and amino group at position 2 of the pyrimidine ring [1] [2] |
| Binding Mode | "DFG-out" ATP competitive [2] | "DFG-out" ATP competitive [2] |
| Potency (IC₅₀) | ~0.1 µM [2] | Highly potent; superior to this compound and PKC412 [1] |
| Key Mechanism | Inhibits mutant FLT3 autophosphorylation, induces apoptosis and cell cycle arrest in mutant FLT3-expressing cells [2] | Inhibits mutant FLT3 autophosphorylation, induces apoptosis and cell cycle arrest; improved interaction with ATP pocket [1] [2] |
| Resistance Profile | Shows cross-resistance with "Type I" inhibitors (e.g., PKC412) [1] | Overrides resistance to "Type I" inhibitors (e.g., PKC412, AAE871) and first-generation "Type II" inhibitors [1] |
The key findings are based on the following standard experimental protocols:
The following diagram illustrates the signaling pathway of mutant FLT3 and how the different types of inhibitors work, which explains the resistance mechanism.
FLT3 Inhibitor Classes and Resistance Mechanism
The core advancement is structural. The introduction of a piperazine moiety and specific placement of an amino group on the pyrimidine ring in AUZ454 and ATH686 allows for more favorable interactions within the ATP-binding pocket of FLT3, leading to higher potency and an ability to overcome resistance [1] [2].
The table below summarizes the key comparative characteristics of AFG206 and typical Type I inhibitors based on the 2010 study [1] [2].
| Feature | This compound (First-Generation Type II) | Type I Inhibitors (e.g., PKC412, AAE871) |
|---|---|---|
| Inhibitor Class | Type II | Type I |
| FLT3 Conformation Targeted | Inactive (DFG-out) | Active (DFG-in) |
| Key Structural Features | - Diarylurea core structure [1] | Information not provided in available source |
| Potency on Mutant FLT3 | Potent and selective [2] | Potent [2] |
| Resistance Profile | Demonstrates cross-resistance with some Type I inhibitors; less potent than newer Type II inhibitors [2] | Cross-resistance observed with other Type I and first-gen Type II inhibitors [2] |
| Primary Experimental Evidence | Inhibition of FLT3 kinase activity, cell proliferation assays, apoptosis and cell cycle analysis [1] [2] | Inhibition of FLT3 kinase activity, cell proliferation assays, apoptosis and cell cycle analysis [1] [2] |
The experimental data supporting the comparison above were generated using the following key methodologies [1] [2]:
The following diagram illustrates the core finding of the research regarding how the structural differences between Type I and Type II inhibitors like this compound lead to different biological outcomes, including resistance profiles [2].
Mechanism of FLT3 Inhibitor Action and Resistance
The diagram shows that while first-generation Type II inhibitors like this compound represented a distinct structural class, they were still susceptible to the same resistance mechanisms as Type I inhibitors in some contexts. The study attributed the superior ability of second-generation Type II inhibitors to overcome resistance to specific structural improvements, notably the introduction of a piperazine moiety and placement of an amino group on the pyrimidine ring, which enhanced interactions with the FLT3 ATP-binding pocket [2].
The data below is derived from a single study investigating this compound, a novel first-generation "type II" FLT3 inhibitor, in models of Acute Myeloid Leukemia (AML) [1] [2].
| Aspect | Findings on this compound |
|---|---|
| Inhibitor Class | First-generation "type II" FLT3 inhibitor [1] |
| Primary Target | Mutant FLT3 kinase activity (including ITD and D835Y mutants) [1] |
| Mechanism | ATP-competitive "DFG-out" binding; inhibits FLT3 autophosphorylation and downstream signaling (STAT5, MAPK) [1] |
| Cross-resistance with "Type I" inhibitors (e.g., PKC412, AAE871) | Yes, exhibits cross-resistance. Cells with resistance to "type I" inhibitors also show resistance to this compound [1]. |
| Overcoming "Type I" Resistance | No. Its potency is insufficient to override established resistance to "type I" inhibitors [1]. |
| Activity against Second-generation "Type II" inhibitors (e.g., AUZ454, ATH686) | The more potent second-generation "type II" inhibitors are effective against cells resistant to both "type I" inhibitors and first-generation "type II" inhibitors like this compound [1]. |
The core of this compound's cross-resistance profile lies in the structural classification of FLT3 inhibitors:
The study found cross-resistance between inhibitors of the same type. Cells expressing PKC412-resistant mutant FLT3 were also resistant to other "type I" inhibitors and, crucially, to first-generation "type II" inhibitors like this compound [1]. This suggests that some resistance mutations can affect binding sites common to both types of inhibitors. However, second-generation "type II" inhibitors, with their improved potency, were able to overcome this cross-resistance [1].
The key experiments and methodologies used to establish the above profile are summarized below.
The following protocols were central to the cited study [1]:
The diagram below illustrates the logical relationship and cross-resistance profiles between different classes of FLT3 inhibitors, as revealed by the experimental data.
The following data is compiled from studies on AFG1, a known toxic and carcinogenic compound [1] [2] [3].
| Toxicological Aspect | Experimental Findings on AFG1 |
|---|---|
| Carcinogenicity | Induces lung adenocarcinoma in mice; classified as a Group 1 human carcinogen (IARC) [1] [2]. |
| Genotoxicity & DNA Damage | Causes oxidative DNA damage, double-strand breaks (γ-H2AX focus formation), and comet assay-detectable damage in A549 lung cells [1]. |
| Cellular & Molecular Pathway | Triggers intracellular ROS generation → activates MAPK signaling pathways (JNK, p38, ERK) → induces mitochondrial-mediated apoptosis [1]. |
| Organ Toxicity (Gastric) | In vivo oral administration induces gastric inflammation (TNF-α, CD68+ macrophages) and DNA damage (γ-H2AX) in mouse gastric epithelial cells [3]. |
| Cellular Apoptosis | Dose-dependent apoptosis in A549 cells; mechanism involves increased Bax/Bcl-2 ratio and caspase-3 activation [1]. |
For the key toxicity findings on AFG1, the experimental methodologies were as follows:
The diagram below illustrates the key mechanistic pathway by which AFG1 causes oxidative stress and triggers apoptosis in cells, based on the experimental data [1].
Since specific data on "this compound" is unavailable, here are suggestions for further research:
The table below outlines the core parameters typically measured and compared in pharmacokinetic studies.
| Parameter | Description | Typical Experimental Measures |
|---|---|---|
| C~max~ | Maximum plasma concentration of the drug [1] [2]. | Observed value directly from the plasma concentration-time curve [3]. |
| T~max~ | Time taken to reach C~max~ [1] [2]. | Observed value directly from the plasma concentration-time curve [3]. |
| AUC | Area Under the Curve; indicates total systemic exposure to the drug [1] [2]. | Calculated using methods like the linear trapezoidal rule from concentration-time data [1] [3]. |
| t~1/2~ | Elimination Half-Life; time for plasma concentration to reduce by half [2]. | Calculated from the elimination rate constant (Kel), where t~1/2~ = ln(2)/Kel [1] [2]. |
| CL/F | Apparent Clearance; volume of plasma cleared of the drug per unit time [2]. | Estimated via non-compartmental analysis, e.g., CL/F = Dose / AUC [3]. |
| Vz/F | Apparent Volume of Distribution [3]. | Estimated via non-compartmental analysis [3]. |
The methodologies below are considered gold standards for generating the pharmacokinetic data used in comparisons.
The following diagram illustrates the core processes that determine the pharmacokinetic parameters listed in the table.
To find the information you need, I suggest the following steps:
The table below summarizes the antileukemic properties of AFG206 and other FLT3 inhibitors as described in the research. Please note that this data is from preclinical studies (in vitro) and does not include clinical safety or a complete therapeutic index [1].
| FLT3 Inhibitor | Generation & Type | Key Characteristics & Experimental Findings | Potency against FLT3 mutants | Ability to Override Resistance |
|---|
| This compound | First-generation, Type II | - Inhibits mutant FLT3 kinase activity.
The comparative data in the table above was generated through standardized preclinical experiments to assess the efficacy of the inhibitors [1].
The following diagram illustrates the logical relationship and key differentiator between these FLT3 inhibitors as described in the study:
To perform a more current and comprehensive comparison, I suggest:
AFG206 is identified in the literature as a novel first-generation "type II" FLT3 inhibitor [1] [2]. The key known aspects of its experimental context are summarized in the table below.
| Aspect | Description |
|---|---|
| Classification | First-generation, "type II" FLT3 inhibitor [1] [2] |
| Molecular Target | Mutant FLT3 kinase (in constitutively activated mutant FLT3 models) [1] |
| Primary Mechanism | Targets mutant FLT3 protein kinase activity, inhibiting proliferation via apoptosis induction and cell cycle arrest [1] |
| Experimental Cross-Resistance | Demonstrated cross-resistance with "type I" inhibitors (PKC412, AAE871); second-generation "type II" inhibitors (AUZ454, ATH686) shown to override this resistance [1] |
The research highlights that This compound's potency was found to be insufficient to overcome resistance that emerged against "type I" inhibitors. This observed limitation was a key driver for the development of second-generation "type II" inhibitors, which feature an improved interaction with the ATP pocket of FLT3 [1].
Based on the standard practices for characterizing kinase inhibitors like this compound, here are the core experiments you would need to conduct or locate in the literature to fully validate its specificity.
The following diagram outlines a logical workflow for the key experiments needed to validate this compound's specificity and efficacy. You can use this as a guide for designing your own study or for interpreting data from publications.
While data on AFG206 is unavailable, the search results provide detailed methodologies for generating resistant cell lines and evaluating compound performance, which are standard in the field.
The workflow below summarizes the key steps for testing a new compound like AFG306 against resistant cell lines.
The table below summarizes experimental data for other compounds tested in resistant models, illustrating the type of data you would typically compile for a comparison guide.
| Compound | Resistance Model | Key Performance Data | Proposed Mechanism to Overcome Resistance |
|---|---|---|---|
| MK-2206 [4] | H460/MX20 and S1-M1-80 cells (ABCG2-overexpressing) | Significantly increased efficacy of mitoxantrone, SN-38, and topotecan; reversed ABCG2-mediated MDR. | Binds to ABCG2 transporter pocket, inhibiting drug efflux. |
| SPR206 [5] | Multidrug-resistant (MDR) & extensively drug-resistant (XDR) P. aeruginosa and Acinetobacter spp. | MIC₉₀ values of 0.25-0.5 mg/L against P. aeruginosa; inhibited 90.4% of MDR Acinetobacter at ≤2 mg/L. | Next-generation polymyxin that disrupts bacterial cell membranes. |
| Verapamil [2] | OVCAR8 PTX R (Paclitaxel-resistant ovarian cancer cells) | Re-sensitized resistant cells to Paclitaxel. | Blocks P-glycoprotein (P-gp) drug efflux pump. |
Since this compound is not covered in the current literature, here are practical steps you can take to locate the information you need:
The search results indicate that This compound is a first-generation "type II" FLT3 inhibitor identified in early research efforts to override resistance to earlier drugs like PKC412 [1]. The key characteristics from foundational studies are summarized below.
| Feature | Description of this compound |
|---|---|
| Generation | First-generation (novel at time of cited research) [1] |
| Inhibitor Type | Type II [1] |
| Primary Target | Mutant FLT3 protein kinase activity [1] |
| Key Findings | Potently and selectively targets mutant FLT3; inhibits proliferation of cells with FLT3 mutants via induction of apoptosis and cell cycle inhibition [1] |
| Investigated Context | Studied for potential to override PKC412 drug resistance [1] |
Contemporary research has moved beyond this compound. The field now focuses on more advanced, often FDA-approved, inhibitors with established clinical profiles. The table below lists several prominent FLT3 inhibitors mentioned in the current scientific literature.
| Inhibitor | Key Clinical Applications & Notes |
|---|---|
| Sorafenib | A multi-targeted kinase inhibitor used in AML that also inhibits FLT3 [2]. |
| Gilteritinib | Approved for AML; faces challenges with secondary mutations (e.g., F691L, D835) and alternative signaling pathways [2]. |
| Quizartinib | Approved for AML; shares similar resistance challenges as gilteritinib [2]. |
| Midostaurin (PKC412) | An early small-molecule inhibitor targeting mutant FLT3, used in late-stage clinical trials at the time of the this compound research [1]. |
The early research into inhibitors like this compound provided crucial insights into the mechanisms and challenges of FLT3 inhibition, many of which remain relevant today.
The following diagram illustrates the core mechanism of FLT3 inhibition and the common pathways that can lead to resistance, which are critical for developing new drugs.